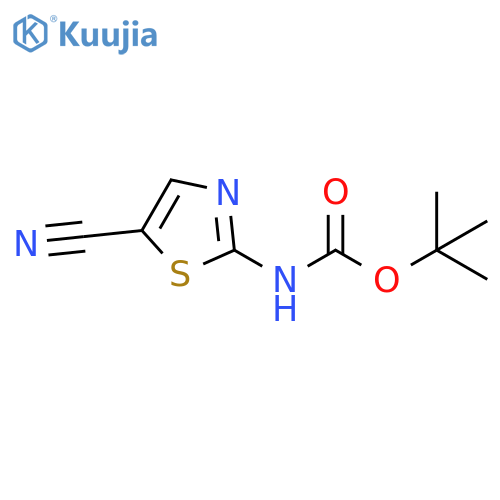Cas no 1935581-34-2 (tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate)

1935581-34-2 structure
商品名:tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate
- tert-butyl (5-cyanothiazol-2-yl)carbamate
- Carbamic acid, N-(5-cyano-2-thiazolyl)-, 1,1-dimethylethyl ester
- 1935581-34-2
- CS-0103597
- EN300-109156
-
- インチ: 1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,1-3H3,(H,11,12,13)
- InChIKey: BINOHIGOGGNASL-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=NC=C(C#N)S1
計算された属性
- せいみつぶんしりょう: 225.05719778g/mol
- どういたいしつりょう: 225.05719778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-109156-1.0g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-109156-10.0g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-109156-0.05g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 0.05g |
$756.0 | 2023-10-27 | |
| Enamine | EN300-109156-0.1g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 0.1g |
$792.0 | 2023-10-27 | |
| Enamine | EN300-109156-5.0g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-109156-0.5g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 0.5g |
$864.0 | 2023-10-27 | |
| Enamine | EN300-109156-2.5g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 2.5g |
$1763.0 | 2023-10-27 | |
| Enamine | EN300-109156-5g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 5g |
$2608.0 | 2023-10-27 | |
| Enamine | EN300-109156-10g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 10g |
$3868.0 | 2023-10-27 | |
| Enamine | EN300-109156-1g |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
1935581-34-2 | 95% | 1g |
$900.0 | 2023-10-27 |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1935581-34-2 (tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate) 関連製品
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
